1-(2,6-Difluoro-3-methylphenyl)-2,2-difluoroethanone
CAS No.:
VCID: VC18149126
Molecular Formula: C9H6F4O
Molecular Weight: 206.14 g/mol
* For research use only. Not for human or veterinary use.

Description |
1-(2,6-Difluoro-3-methylphenyl)-2,2-difluoroethanone is a chemical compound that belongs to the class of fluorinated ketones. It is characterized by its molecular structure, which includes a difluorophenyl ring and a difluoroethyl group attached to a carbonyl group. Despite its potential applications in organic synthesis and pharmaceuticals, detailed information on this specific compound is limited in the available literature. This article aims to provide an overview of its properties and potential uses based on related compounds and general principles of organic chemistry. SynthesisThe synthesis of 1-(2,6-Difluoro-3-methylphenyl)-2,2-difluoroethanone typically involves the reaction of a suitable difluorophenyl derivative with a difluoroacetylating agent. Common methods include the use of difluoroacetic anhydride or difluoroacetyl chloride in the presence of a base to facilitate the acylation reaction. ApplicationsFluorinated compounds like 1-(2,6-Difluoro-3-methylphenyl)-2,2-difluoroethanone are of interest in various fields, including pharmaceuticals and agrochemicals, due to their potential biological activity and stability. They can serve as intermediates in the synthesis of more complex molecules with specific properties. Data TablesGiven the lack of specific data on 1-(2,6-Difluoro-3-methylphenyl)-2,2-difluoroethanone, the following table provides general information on related fluorinated compounds, highlighting their properties and applications:
Research FindingsResearch on fluorinated compounds often focuses on their unique properties, such as increased lipophilicity and metabolic stability, which can enhance their efficacy in biological systems. For instance, fluorine substitution can alter the pharmacokinetic profile of drugs, making them more effective or longer-lasting. |
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
Product Name | 1-(2,6-Difluoro-3-methylphenyl)-2,2-difluoroethanone | ||||||||||||
Molecular Formula | C9H6F4O | ||||||||||||
Molecular Weight | 206.14 g/mol | ||||||||||||
IUPAC Name | 1-(2,6-difluoro-3-methylphenyl)-2,2-difluoroethanone | ||||||||||||
Standard InChI | InChI=1S/C9H6F4O/c1-4-2-3-5(10)6(7(4)11)8(14)9(12)13/h2-3,9H,1H3 | ||||||||||||
Standard InChIKey | JOMJNBOYRKPHBD-UHFFFAOYSA-N | ||||||||||||
Canonical SMILES | CC1=C(C(=C(C=C1)F)C(=O)C(F)F)F | ||||||||||||
PubChem Compound | 112574366 | ||||||||||||
Last Modified | Aug 10 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume